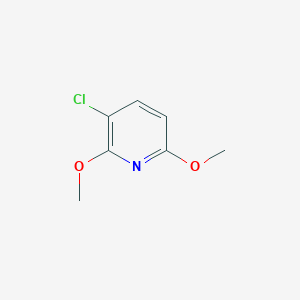
3-Chloro-2,6-dimethoxypyridine
Vue d'ensemble
Description
3-Chloro-2,6-dimethoxypyridine is a chemical compound with the molecular formula C7H8ClNO2 and a molecular weight of 173.6 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Chloro-2,6-dimethoxypyridine is 1S/C7H8ClNO2/c1-10-6-4-3-5 (8)7 (9-6)11-2/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-Chloro-2,6-dimethoxypyridine is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
- 3-Chloro-2,6-dimethoxypyridine is often used in organic synthesis, particularly in the creation of more complex chemical compounds .
- It’s a liquid at room temperature and should be stored at 2-8°C .
- This compound has been used in the development of a highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions .
- This transformation is industrially important for the synthesis of monomers for photocurable resins and adhesives .
- The novel catalyst system shows improved activity over onium halide catalysts under neat conditions and in several solvents, including anisole and n BuOAc .
- The catalyst system was tested in the synthesis of 2-hydroxy-3-phenoxypropyl methacrylate (11), a common structural motif in dental composites and photosensitive resins .
Organic Synthesis
Catalyst System for Terminal Epoxy-Carboxylic Acid Ring Opening Reactions
- 3-Chloro-2,6-dimethoxypyridine can be used in the synthesis of 4-amino-2,6-dichloropyridine and its derivatives .
- This process involves a series of chemical reactions, including oxidation .
- The resulting compounds can be used in various chemical and pharmaceutical applications .
Synthesis of 4-amino-2,6-dichloropyridine and its derivatives
Preparation of 2,6-Dimethoxy-3-pyridineboronic acid
Safety And Hazards
3-Chloro-2,6-dimethoxypyridine is considered hazardous. It has the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Propriétés
IUPAC Name |
3-chloro-2,6-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-10-6-4-3-5(8)7(9-6)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCDKCLNHMGHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,6-dimethoxypyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1530498.png)
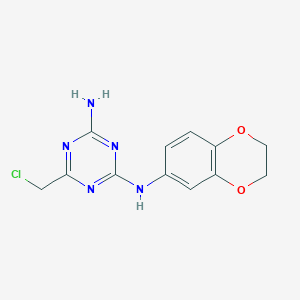
![11-methyl-3-(5-methyl-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1530501.png)


![2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1530505.png)
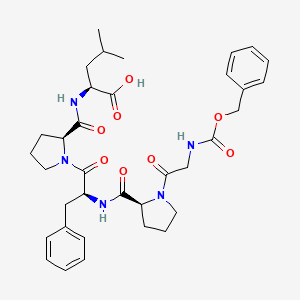
![Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate hydrochloride](/img/structure/B1530508.png)
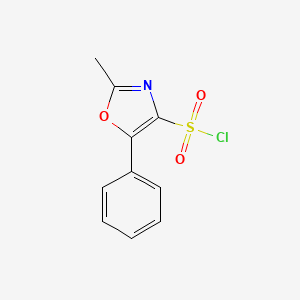


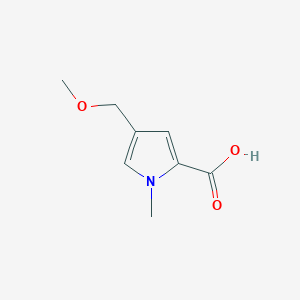
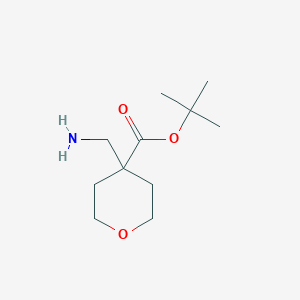
![7-Nitro-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B1530519.png)